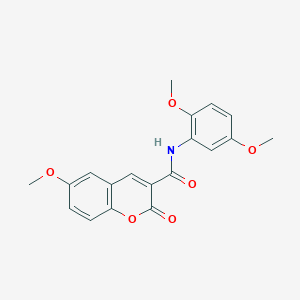

N-(2,5-dimethoxyphenyl)-6-methoxy-2-oxo-2H-chromene-3-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(2,5-dimethoxyphenyl)-6-methoxy-2-oxo-2H-chromene-3-carboxamide, also known as DOC, is a synthetic compound that belongs to the class of phenethylamines. DOC has been studied for its potential use in scientific research due to its unique chemical structure and potential therapeutic benefits. In

Applications De Recherche Scientifique

- Researchers have synthesized and characterized novel thiazole derivatives derived from this compound. These derivatives show promising antimicrobial activity against both Gram-positive and fungal pathogens . Specifically:

- Understanding the metabolism and elimination properties of this compound is crucial for safety assessment. Researchers have studied similar derivatives, such as 25B-NBF, which belongs to the phenethylamine class and acts as a potent 5-hydroxytryptamine receptor agonist . Similar studies could be conducted for our compound.

- The starting material for the Cadogan reaction, 2-(2’,5’-dimethoxyphenyl)-3-nitropyridine, can be prepared from this compound through a microwave-assisted Suzuki–Miyaura coupling reaction . Investigating its reactivity and applications in organic synthesis could yield valuable insights.

Antimicrobial Activity

Metabolism Studies

Organic Synthesis and Reactions

Mécanisme D'action

Target of Action

Compounds similar to “N-(2,5-dimethoxyphenyl)-6-methoxy-2-oxo-2H-chromene-3-carboxamide” often target specific receptors in the body, such as serotonin receptors . These receptors play a crucial role in regulating mood, social behavior, appetite, digestion, sleep, memory, and sexual desire and function.

Mode of Action

Once the compound binds to its target receptors, it might mimic the action of natural neurotransmitters or inhibit their reuptake, leading to an increase in neurotransmitter concentration in the synaptic cleft and thus enhancing or modulating the neurotransmission .

Biochemical Pathways

The compound’s interaction with its targets could affect various biochemical pathways. For instance, it might influence the signaling pathways associated with the targeted receptors, leading to changes in cellular functions .

Pharmacokinetics

The compound’s absorption, distribution, metabolism, and excretion (ADME) properties could significantly impact its bioavailability. Factors such as its lipophilicity could influence its absorption and distribution . Its metabolism could involve various enzymes, such as cytochrome P450 enzymes .

Result of Action

The molecular and cellular effects of the compound’s action could vary depending on its specific targets and mode of action. It might lead to changes in cellular functions, potentially causing various physiological effects .

Action Environment

Environmental factors, such as pH and temperature, could influence the compound’s action, efficacy, and stability. Additionally, individual factors, such as a person’s genetic makeup, age, and health status, could also affect the compound’s action .

Propriétés

IUPAC Name |

N-(2,5-dimethoxyphenyl)-6-methoxy-2-oxochromene-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17NO6/c1-23-12-4-6-16-11(8-12)9-14(19(22)26-16)18(21)20-15-10-13(24-2)5-7-17(15)25-3/h4-10H,1-3H3,(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYUVRZUIAACZAU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)OC(=O)C(=C2)C(=O)NC3=C(C=CC(=C3)OC)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17NO6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)piperidin-4-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2550486.png)

![N-(3-chloro-2-methylphenyl)-2-{[3-(2,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2550490.png)

![1-[(4-Methoxyphenyl)methyl]-3,3-dimethyl-4-thiophen-3-ylazetidin-2-one](/img/structure/B2550492.png)

![(E)-4-(N,N-diethylsulfamoyl)-N-(3-methyl-6-nitrobenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2550498.png)

![N-[(3,5-dimethylisoxazol-4-yl)methyl]-1-[2-hydroxy-2-(2-methoxyphenyl)ethyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2550499.png)

![Tert-butyl N-[[8-[[(E)-4-(dimethylamino)but-2-enoyl]amino]spiro[3.4]octan-7-yl]methyl]carbamate](/img/structure/B2550502.png)